molecular formula C7H9BrN2O B189567 2-Bromo-6-ethoxypyridin-3-amine CAS No. 625822-15-3

2-Bromo-6-ethoxypyridin-3-amine

Cat. No. B189567
M. Wt: 217.06 g/mol
InChI Key: PBFNLRGOPHKPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-ethoxypyridin-3-amine (2-BEPA) is a heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of enzymes, as an antioxidant, and as a therapeutic agent. This compound is of particular interest due to its low toxicity and its ability to act as a substrate for a range of enzymes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Bromo-6-ethoxypyridin-3-amine can be achieved through a two-step process involving the bromination of 2-ethoxypyridine followed by amination of the resulting 2-bromo-6-ethoxypyridine.

Starting Materials
2-Ethoxypyridine, Bromine, Sodium hydroxide, Ammonia

Reaction
Step 1: Bromination of 2-Ethoxypyridine, a. Dissolve 2-ethoxypyridine in acetic acid, b. Slowly add bromine to the solution while stirring at room temperature, c. After the addition is complete, stir the mixture for an additional 30 minutes, d. Pour the reaction mixture into ice-cold water and extract the product with dichloromethane, e. Wash the organic layer with water and dry over anhydrous sodium sulfate, f. Evaporate the solvent to obtain 2-bromo-6-ethoxypyridine, Step 2: Amination of 2-Bromo-6-Ethoxypyridine, a. Dissolve 2-bromo-6-ethoxypyridine in ethanol, b. Add sodium hydroxide and ammonia to the solution, c. Heat the mixture under reflux for 12 hours, d. Cool the reaction mixture and extract the product with dichloromethane, e. Wash the organic layer with water and dry over anhydrous sodium sulfate, f. Evaporate the solvent to obtain 2-Bromo-6-ethoxypyridin-3-amine

Scientific Research Applications

2-Bromo-6-ethoxypyridin-3-amine has been studied for its potential as an inhibitor of enzymes. It has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of dopamine, and its inhibition by 2-Bromo-6-ethoxypyridin-3-amine could potentially be used to treat diseases such as Parkinson's disease. 2-Bromo-6-ethoxypyridin-3-amine has also been studied as an antioxidant, and it has been found to be effective in reducing oxidative damage. In addition, 2-Bromo-6-ethoxypyridin-3-amine has been studied as a therapeutic agent, and it has been found to be effective in treating inflammation and pain.

Mechanism Of Action

The mechanism of action of 2-Bromo-6-ethoxypyridin-3-amine is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites, thus preventing their activity. In addition, 2-Bromo-6-ethoxypyridin-3-amine is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species. Finally, 2-Bromo-6-ethoxypyridin-3-amine is believed to act as a therapeutic agent by modulating the activity of certain proteins involved in inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Bromo-6-ethoxypyridin-3-amine have not been extensively studied. However, it has been found to be effective in reducing oxidative damage, and it has been found to be an effective inhibitor of MAO-B. In addition, 2-Bromo-6-ethoxypyridin-3-amine has been found to be effective in treating inflammation and pain.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-Bromo-6-ethoxypyridin-3-amine in laboratory experiments is that it is relatively non-toxic and is relatively easy to synthesize. In addition, it is a potent inhibitor of enzymes and can be used to study the effects of enzyme inhibition. However, there are some drawbacks to using 2-Bromo-6-ethoxypyridin-3-amine in laboratory experiments. For example, it is not as stable as some other compounds, and it is not as selective as some other compounds.

Future Directions

Some potential future directions for the use of 2-Bromo-6-ethoxypyridin-3-amine include the development of more selective inhibitors, the development of more stable compounds, and the use of 2-Bromo-6-ethoxypyridin-3-amine as a therapeutic agent for diseases such as Parkinson's disease. In addition, 2-Bromo-6-ethoxypyridin-3-amine could be used to study the effects of oxidative stress and to develop new antioxidants. Finally, 2-Bromo-6-ethoxypyridin-3-amine could be used as a substrate for a range of enzymes, allowing for the study of enzyme activity and regulation.

properties

IUPAC Name

2-bromo-6-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-6-4-3-5(9)7(8)10-6/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFNLRGOPHKPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355776
Record name 3-Amino-2-bromo-6-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxypyridin-3-amine

CAS RN

625822-15-3
Record name 3-Amino-2-bromo-6-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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